Quinbolone
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Overview
Description
Quinbolone is a synthetic androgen and anabolic steroid (AAS) that was developed by Parke-Davis. It is known by its trade names Anabolicum and Anabolvis . This compound was designed to be an orally administered AAS with minimal liver toxicity, making it a safer alternative to other steroids that are 17α-alkylated . due to the high doses required for its androgenic effects and the associated costs, it never achieved commercial success .
Preparation Methods
Quinbolone can be synthesized from testosterone. The synthetic route involves the dehydrogenation of testosterone using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form boldenone . This is followed by a reaction with 1,1-dimethoxycyclopentane and subsequent heating to eliminate methanol, resulting in the formation of this compound
Chemical Reactions Analysis
Quinbolone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced to its corresponding alcohol.
Substitution: this compound can undergo substitution reactions, particularly at the cyclopentenyl ether group.
Common reagents used in these reactions include oxidizing agents like DDQ and reducing agents such as lithium aluminum hydride. The major products formed from these reactions are typically derivatives of boldenone and other related steroids .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactions of androgens and anabolic steroids.
Biology: Quinbolone’s effects on muscle growth and development have been explored in animal studies.
Medicine: Although not widely used clinically, it has been investigated for its potential to treat conditions like muscle wasting and osteoporosis.
Mechanism of Action
Quinbolone exerts its effects by being converted into boldenone in the body . Boldenone then interacts with androgen receptors, promoting protein synthesis and muscle growth. The molecular targets include androgen receptors in muscle tissues, and the pathways involved are those related to androgen signaling .
Comparison with Similar Compounds
Quinbolone is similar to other anabolic steroids such as boldenone and testosterone. it is unique in that it is not 17α-alkylated, which reduces its hepatotoxicity . Other similar compounds include:
Boldenone: A direct precursor to this compound with similar anabolic properties.
Testosterone: The parent compound from which this compound is synthesized.
Nandrolone: Another anabolic steroid with similar effects but different chemical structure.
This compound’s uniqueness lies in its cyclopentenyl ether group, which enhances its oral bioavailability without the need for 17α-alkylation .
Properties
CAS No. |
2487-63-0 |
---|---|
Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-(cyclopenten-1-yloxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H32O2/c1-23-13-11-17(25)15-16(23)7-8-19-20-9-10-22(26-18-5-3-4-6-18)24(20,2)14-12-21(19)23/h5,11,13,15,19-22H,3-4,6-10,12,14H2,1-2H3/t19-,20-,21-,22-,23-,24-/m0/s1 |
InChI Key |
IUVKMZGDUIUOCP-BTNSXGMBSA-N |
SMILES |
CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4=CCCC4)CCC5=CC(=O)C=C[C@]35C |
Canonical SMILES |
CC12CCC3C(C1CCC2OC4=CCCC4)CCC5=CC(=O)C=CC35C |
Appearance |
Solid powder |
Key on ui other cas no. |
2487-63-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Quinbolone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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